What is the biochemical structure of L-Alanine, N-L-alpha-glutamyl-?
What is the biochemical structure of L-Alanine, N-L-alpha-glutamyl-?
An In-depth Technical Guide to L-Alanine, N-L-alpha-glutamyl-
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the dipeptide L-Alanine, N-L-alpha-glutamyl-, commonly known as L-α-glutamyl-L-alanine (Glu-Ala). This document delves into its fundamental biochemical structure, physicochemical properties, synthesis, and biological significance. Furthermore, it offers detailed, field-proven protocols for the analytical characterization of Glu-Ala, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility. This guide is designed to be a critical resource for professionals in pharmacology, biochemistry, and drug development, providing the authoritative grounding necessary for advanced research and application.
Introduction to L-α-Glutamyl-L-alanine (Glu-Ala)
L-α-Glutamyl-L-alanine is a dipeptide composed of two proteinogenic amino acids, L-glutamic acid and L-alanine. The nomenclature "N-L-alpha-glutamyl-" specifies that the linkage is a conventional peptide bond formed between the alpha-carboxyl group of the N-terminal L-glutamic acid and the alpha-amino group of the C-terminal L-alanine.[1] This dipeptide is a naturally occurring metabolite found in various organisms, including humans and plants like Arabidopsis thaliana.[2] While it can be formed during the catabolism of larger proteins, its presence as a distinct metabolic intermediate suggests specific biological roles that are areas of active investigation.[1] Understanding its structure and function is crucial for fields ranging from metabolomics to the development of novel therapeutic agents.
Molecular Structure and Physicochemical Properties
A precise understanding of the molecular architecture and chemical properties of Glu-Ala is foundational for any experimental design or application development.
Biochemical Structure and Stereochemistry
The structure of Glu-Ala is defined by the sequence of its constituent amino acids and the nature of the peptide bond. Both amino acids are in their L-enantiomeric forms, which is the stereoisomer predominantly found in biological systems. The peptide bond creates a planar and rigid amide linkage, influencing the molecule's overall conformation.
Below is a two-dimensional representation of the L-α-Glutamyl-L-alanine structure.
Caption: 2D chemical structure of L-α-Glutamyl-L-alanine.
Physicochemical Data
The physicochemical properties of Glu-Ala are critical for designing analytical separations, formulating solutions, and predicting its behavior in biological systems. Key quantitative data are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄N₂O₅ | [2] |
| Molecular Weight | 218.21 g/mol | [1][2] |
| IUPAC Name | (4S)-4-amino-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid | [1][2] |
| Canonical SMILES | CO)NC(=O)O)N | [2] |
| InChI Key | JZDHUJAFXGNDSB-WHFBIAKZSA-N | [1][2] |
| Physical State | Solid | [2] |
| XLogP3 | -3.8 | [2] |
| Hydrogen Bond Donors | 4 | [2] |
| Hydrogen Bond Acceptors | 6 | [2] |
Biological Significance and Synthesis
Biological Role and Occurrence
Glu-Ala is recognized as an endogenous metabolite.[2] Its constituent amino acids are derived from intermediates of the citric acid cycle.[3] Glutamate serves as a major intracellular nitrogen donor and a precursor for several other amino acids.[3] Dipeptides like Glu-Ala are generally involved in protein turnover and can be absorbed in the small intestine via transporters such as hPepT1.[1]
It is important to distinguish L-α-glutamyl-L-alanine from its isomer, L-γ-glutamyl-L-alanine, where the peptide bond is formed via the side-chain (gamma) carboxyl group of glutamic acid.[1] This gamma-linked isomer is involved in the gamma-glutamyl cycle and can act as a positive modulator of the calcium-sensing receptor (CaSR).[4][5] While the alpha-linked form is the conventional structure found in proteins, the distinct roles of these isomers highlight the specificity of biological systems.
Chemical Synthesis
The synthesis of Glu-Ala for research or pharmaceutical purposes is typically achieved through standard peptide synthesis protocols. Solution-phase or solid-phase peptide synthesis (SPPS) can be employed.
Expertise in Practice: Why SPPS is Preferred for Research Scale For research-scale synthesis, SPPS is often the method of choice due to its efficiency and ease of purification. The process involves anchoring the C-terminal amino acid (Alanine) to a solid resin support, followed by the sequential addition of the N-terminal amino acid (Glutamic acid). The key advantage is that excess reagents and by-products can be washed away after each step, driving the reaction to completion and simplifying the final purification, which is typically accomplished by reversed-phase HPLC.
Analytical and Characterization Protocols
Accurate and robust analytical methods are paramount for the identification, quantification, and purity assessment of Glu-Ala. The combination of chromatography and mass spectrometry is the gold standard.[6][7]
Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity.[8] For a polar dipeptide like Glu-Ala, specific column chemistry and mobile phase conditions are required for adequate retention and resolution.[9]
Methodology:
-
Column Selection: A C18 column with aqueous stability is recommended. The long alkyl chains of the C18 stationary phase provide hydrophobic interaction, but one with polar end-capping is crucial to prevent peak tailing and ensure retention of polar analytes under highly aqueous conditions.[9][10]
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in HPLC-grade water. Causality: The ion-pairing agent (TFA/FA) is critical. It pairs with the charged amine and carboxyl groups on the peptide, neutralizing their charge and increasing retention on the non-polar stationary phase. It also sharpens peaks and improves resolution.
-
Solvent B: 0.1% TFA or FA in Acetonitrile (ACN).
-
-
Gradient Elution: A shallow gradient is optimal for separating polar peptides.[10]
-
Time 0-5 min: 0-15% B (Isocratic hold to ensure binding)
-
Time 5-25 min: 15-40% B (Shallow gradient for elution)
-
Time 25-27 min: 40-95% B (Steep wash to remove contaminants)
-
Time 27-30 min: 95% B (Hold)
-
Time 30-35 min: 95-0% B (Return to initial conditions for re-equilibration)
-
-
Detection: UV detection at 214 nm. Causality: The peptide bond (-CONH-) exhibits strong absorbance at this wavelength, making it a universal and sensitive method for peptide detection.
-
System Validation: The method should be validated for specificity, linearity, precision, and accuracy to ensure it is fit for purpose.[7]
Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides definitive structural confirmation and highly sensitive quantification.[11] The HPLC system is coupled directly to a mass spectrometer.
Methodology:
-
Ionization Source: Electrospray Ionization (ESI) is the preferred method. Causality: ESI is a soft ionization technique ideal for polar, non-volatile molecules like peptides. It generates protonated molecular ions ([M+H]^+) with minimal in-source fragmentation, preserving the molecular weight information.
-
Mass Analysis (MS1): The first mass analyzer (e.g., a quadrupole) is set to scan for the precursor ion, which for Glu-Ala is the protonated molecule with an m/z of 219.097 (calculated for C₈H₁₅N₂O₅⁺).
-
Collision-Induced Dissociation (CID): The precursor ion (m/z 219.1) is selected and fragmented in a collision cell. This process reproducibly breaks the peptide bond.
-
Mass Analysis (MS2): The second mass analyzer scans the resulting fragment ions. The fragmentation pattern is a structural fingerprint of the peptide.
-
Expected Fragments: The primary fragmentation occurs at the peptide bond, producing b- and y-ions.
-
-
Data Interpretation: The presence of the correct precursor ion and its characteristic fragment ions confirms the identity of L-α-glutamyl-L-alanine.
Caption: A generalized workflow for the characterization of Glu-Ala using LC-MS/MS.
Applications in Research and Development
The study of dipeptides like Glu-Ala is expanding. As metabolic intermediates, their levels can serve as potential biomarkers for various physiological or pathological states.[1] In drug development, dipeptides are explored as components of prodrugs to improve the absorption and delivery of therapeutic agents. Furthermore, peptides related to Glu-Ala have been investigated for their immunoprotective effects, suggesting potential roles in modulating the immune response.[14]
Conclusion
L-Alanine, N-L-alpha-glutamyl- (Glu-Ala) is a dipeptide of significant interest due to its role as a fundamental metabolite. A thorough understanding of its biochemical structure, coupled with robust and validated analytical methodologies like RP-HPLC and LC-MS/MS, is essential for any researcher or drug development professional working with this molecule. The protocols and insights provided in this guide offer a self-validating framework for the accurate characterization of Glu-Ala, enabling its further exploration in basic science and translational research.
References
-
Yeast Metabolome Database. L-gamma-Glutamyl-L-alanine (YMDB00691). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6992506, Glu-Ala. [Link]
-
Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 440103, Gamma-Glutamylalanine. [Link]
-
ACS Publications. Comprehensive Dipeptide Profiling and Quantitation by Capillary Electrophoresis and Liquid Chromatography Coupled with Tandem Mass Spectrometry. [Link]
-
National Center for Biotechnology Information. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. [Link]
-
National Library of Medicine. Biosynthesis of Glutamate, Aspartate, Asparagine, L-Alanine, and D-Alanine. [Link]
-
National Center for Biotechnology Information. HPLC Analysis and Purification of Peptides. [Link]
-
Medizinische Fakultät Münster. Amino acids Mass Spectra. [Link]
-
ResolveMass Laboratories Inc. Peptide Characterization Techniques and Applications. [Link]
-
Biovera. HPLC Analysis Methods for Peptide Characterization. [Link]
-
ResearchGate. The peptide Ala-Glu-Asp-Gly and interferon gamma: Their role in immune response during aging. [Link]
Sources
- 1. L-Alanine, N-L-alpha-glutamyl- | 21064-18-6 | Benchchem [benchchem.com]
- 2. Glu-Ala | C8H14N2O5 | CID 6992506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Glutamate, Aspartate, Asparagine, L-Alanine, and D-Alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Gamma-Glutamylalanine | C8H14N2O5 | CID 440103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. biovera.com.au [biovera.com.au]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amino acids [medizin.uni-muenster.de]
- 14. researchgate.net [researchgate.net]
